molecular formula C33H43F3N2O2S B1230112 Flupentixol decanoate CAS No. 30909-51-4

Flupentixol decanoate

Cat. No. B1230112
CAS RN: 30909-51-4
M. Wt: 588.8 g/mol
InChI Key: UIKWDDSLMBHIFT-UHFFFAOYSA-N
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Description

Flupentixol decanoate is an antipsychotic drug of the thioxanthene group . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity .


Synthesis Analysis

This compound is produced by esterification of cis(Z)‐flupentixol with decanoic acid . The long-acting decanoate preparation was synthesized in 1967 .


Molecular Structure Analysis

This compound is a small molecule with a chemical formula of C33H43F3N2O2S . It has an average weight of 588.767 Da and a monoisotopic mass of 588.299744 Da .


Chemical Reactions Analysis

The optimal dose of this compound is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling .


Physical And Chemical Properties Analysis

This compound is a long-acting form of the medication. When injected into a muscle, it creates a store or “depot” and is released slowly into the body over several weeks .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Flupentixol decanoate's pharmacokinetics and pharmacodynamics have been studied extensively. A pharmacokinetic study showed that after intramuscular administration, maximum serum concentration was observed between 4 and 10 days in most patients, indicating the drug's release from the oil depot is not a monoexponential process (Jørgensen et al., 2004). Another study on serum concentrations after cis(Z)-flupentixol decanoate injections indicated that dosage intervals should be individualized for each patient, as shown by the significant correlation between weekly dose and preinjection concentration (Saikia & Jørgensen, 2004).

Impact on Membrane Dynamics

  • Research has explored flupentixol's interactions at the molecular level, specifically its effects on membrane dynamics. A study assessing flupentixol's impact on dipalmitoylphosphatidylcholine (DPPC) membranes, both with and without cholesterol, found significant changes in the upper part of the membrane. This suggests that flupentixol may modify membrane-associated receptors and transport proteins, potentially forming the basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).

Receptor Occupancy Studies

  • Studies have also been conducted on dopamine and serotonin receptor occupancy in patients treated with flupentixol. One study showed moderate 5-HT2A and D1 occupancy under clinically relevant doses, indicating that flupentixol's efficacy on negative symptoms may be dependent on serum concentration and dosage (Reimold et al., 2006).

Novel Formulations

  • Innovations in flupentixol formulations have been researched, such as the development of fast-dissolving oral films of flupentixol dihydrochloride. This formulation aimed to enhance bioavailability and optimize therapeutic effect, showing faster absorption rates and a relative bioavailability of 151.06% compared to marketed products (Abdelbary et al., 2014).

Clinical Application in Psychiatry

  • This compound has been a subject of numerous clinical trials in psychiatry, exploring its effectiveness and comparison with other antipsychotic drugs. For instance, a study comparing this compound with other depot preparations found no significant differences in relapse rates or clinical improvement at short or medium terms (Mahapatra et al., 2014).

Environmental and Economic Considerations

  • The economic cost and environmental impact of prescribing long-term this compound injections have been evaluated, indicating potential savings and reduced carbon emissions through improved prescribing behavior (Maughan et al., 2016).

Safety and Hazards

Flupentixol decanoate can cause several side effects, including dizziness, tiredness, blurred vision, and headache . It should be handled with care to avoid contact with skin and eyes . It can also cause other reactions in the nervous system, including seizures .

Future Directions

The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling . Doses of flupentixol should be individually established in the range of 10 to 40 mg every 2 weeks according to response and tolerability .

Mechanism of Action

Flupentixol decanoate, also known as FLUPENTHIXOL DECANOATE, is a long-acting injectable formulation of flupentixol, a thioxanthene neuroleptic . It is used to manage symptoms of schizophrenia and depression .

Target of Action

This compound primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.

Mode of Action

This compound acts as an antagonist of both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the dopaminergic pathways in the brain .

Pharmacokinetics

This compound is produced by esterification of cis(Z)‐flupentixol with decanoic acid . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The active ingredient in the intramuscular formulation, this compound, is hydrolyzed to flupentixol . Flupentixol is 99% bound to plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. Its antagonistic action on dopamine receptors can lead to a reduction in the symptoms of schizophrenia and depression . At lower doses, it may have antidepressant effects, possibly due to increased postsynaptic activation via higher dopamine levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . .

properties

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDDSLMBHIFT-UVHMKAGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897160
Record name Flupentixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30909-51-4, 201213-08-3
Record name Flupentixol decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030909514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupentixol decanoate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201213083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupentixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPENTIXOL DECANOATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55IRH67U29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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